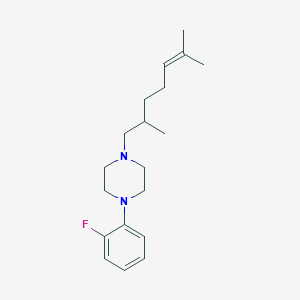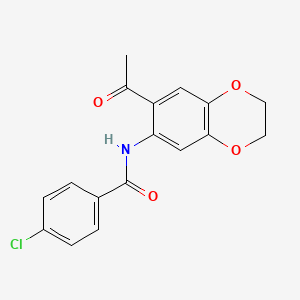![molecular formula C22H25N3S B4937177 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline](/img/structure/B4937177.png)
4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline, also known as MMQ, is a synthetic compound that belongs to the class of quinolone derivatives. It has been found to have potential therapeutic applications due to its unique chemical structure and pharmacological properties.
作用機序
The exact mechanism of action of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline is not fully understood. It is believed to act by inhibiting the activity of enzymes involved in DNA replication and cell division. 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA repair. These actions result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has also been shown to inhibit the replication of viruses and bacteria. In addition, 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has not been extensively studied in animal models, which limits its potential use in preclinical studies.
将来の方向性
There are several future directions for the study of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline. One area of research is the development of more efficient synthesis methods to improve the yield and purity of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline. Another area of research is the investigation of the potential use of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline in animal models and in humans. Finally, the potential use of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline in combination with other drugs for the treatment of cancer and other diseases should be explored.
合成法
The synthesis of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline involves several steps, including the condensation of 2-chloro-4-methylquinoline with 4-(2-methylphenyl)piperazine, followed by the addition of methylthiol group to the quinoline ring. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to obtain high yield and purity of 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline.
科学的研究の応用
4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has also been investigated for its potential use as an antimalarial drug. In addition, 4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
4-methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-7-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3S/c1-16-6-4-5-7-21(16)24-10-12-25(13-11-24)22-14-17(2)19-9-8-18(26-3)15-20(19)23-22/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNJNDPZIHBDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC(=C4)SC)C(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-7-methylsulfanylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1H-indol-1-yl)propyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4937104.png)
![2-(4-chlorobenzyl)-6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4937106.png)

![(4aS*,8aR*)-2-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4937117.png)

![2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B4937129.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4937148.png)
![2-(4-methoxyphenyl)-4-{[(4-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4937161.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4937165.png)
![2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide](/img/structure/B4937175.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4937193.png)
![4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid](/img/structure/B4937195.png)